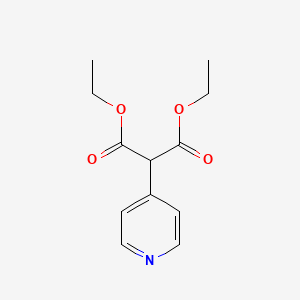

Diethyl 2-(4-pyridinyl)malonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-pyridin-4-ylpropanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-11(14)10(12(15)17-4-2)9-5-7-13-8-6-9/h5-8,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYBMGUNWYDSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=NC=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 2-(4-pyridinyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Diethyl 2-(4-pyridinyl)malonate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a robust, proposed synthetic protocol based on well-established malonic ester synthesis principles. Furthermore, the characterization data presented is a reasoned estimation derived from the analysis of structurally analogous compounds.

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the nucleophilic substitution of a 4-halopyridine with the enolate of diethyl malonate. This reaction, a variation of the classic malonic ester synthesis, provides a direct route to the target compound.

A proposed reaction scheme is as follows:

Reaction Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism. Sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate to form a resonance-stabilized carbanion (enolate). This enolate then acts as a nucleophile, attacking the electron-deficient C4 position of 4-chloropyridine, leading to the displacement of the chloride leaving group and the formation of the desired product.

Detailed Experimental Protocol

This protocol is a proposed methodology based on standard procedures for malonic ester synthesis and reactions involving pyridyl halides.

Materials:

-

4-Chloropyridine hydrochloride

-

Diethyl malonate

-

Sodium metal

-

Absolute Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Toluene

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for distillation under reduced pressure

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a dry three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium metal (1.0 eq) to absolute ethanol (a sufficient volume to dissolve the sodium and reactants) under a nitrogen atmosphere. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature with continuous stirring. The mixture is stirred for an additional 30 minutes to ensure complete formation of the enolate.

-

Nucleophilic Substitution: Dissolve 4-chloropyridine hydrochloride (1.0 eq) in a minimal amount of absolute ethanol and neutralize with a saturated solution of sodium bicarbonate. Extract the free 4-chloropyridine with diethyl ether, dry the organic layer with anhydrous magnesium sulfate, and carefully evaporate the solvent. Dissolve the resulting 4-chloropyridine in a small amount of absolute ethanol and add it dropwise to the malonate enolate solution.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

Physical Properties (Expected)

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Expected to be >200 °C at atmospheric pressure |

| Solubility | Soluble in most organic solvents (e.g., ethanol, diethyl ether, dichloromethane). Sparingly soluble in water. |

Spectroscopic Data (Expected)

2.2.1. 1H NMR Spectroscopy (Expected Chemical Shifts)

The expected 1H NMR spectrum in CDCl₃ would show characteristic signals for the pyridinyl and the diethyl malonate moieties.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridinyl H (ortho to N) | 8.6 - 8.8 | Doublet | 2H |

| Pyridinyl H (meta to N) | 7.2 - 7.4 | Doublet | 2H |

| Malonate CH | 4.5 - 4.7 | Singlet | 1H |

| OCH₂ (Ethyl) | 4.2 - 4.4 | Quartet | 4H |

| CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | 6H |

2.2.2. 13C NMR Spectroscopy (Expected Chemical Shifts)

The expected 13C NMR spectrum in CDCl₃ would display the following signals:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 168 |

| Pyridinyl C (ortho to N) | 149 - 151 |

| Pyridinyl C (para to substituent) | 145 - 148 |

| Pyridinyl C (meta to N) | 120 - 122 |

| OCH₂ (Ethyl) | 61 - 63 |

| Malonate CH | 55 - 58 |

| CH₃ (Ethyl) | 13 - 15 |

2.2.3. Infrared (IR) Spectroscopy (Expected Absorption Bands)

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups of the ester and the vibrations of the pyridine ring.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) stretch | 1730 - 1750 | Strong |

| C=N, C=C (Pyridine ring) stretch | 1580 - 1610 | Medium to Strong |

| C-H (Aromatic) stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) stretch | 2850 - 3000 | Medium |

| C-O (Ester) stretch | 1150 - 1250 | Strong |

2.2.4. Mass Spectrometry (Expected Fragmentation)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment |

| 237 | [M]⁺ (Molecular ion) |

| 192 | [M - OEt]⁺ |

| 164 | [M - COOEt]⁺ |

| 118 | [M - 2xCOOEt + H]⁺ or [C₅H₄N-CH₂]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridinyl cation) |

Visualizations

Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Characterization Logic

An In-depth Technical Guide to the Physicochemical Properties of Diethyl 2-(4-pyridinyl)malonate

Disclaimer: Direct experimental data for Diethyl 2-(4-pyridinyl)malonate (CAS No. 80562-88-5) is scarce in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of closely related analogues and general principles of organic chemistry. All data for analogous compounds are clearly identified.

Introduction

This compound is a heterocyclic organic compound that incorporates both a pyridine ring and a diethyl malonate functional group. The pyridine moiety, a nitrogen-containing aromatic ring, is a common feature in many biologically active compounds and pharmaceuticals.[1] The diethyl malonate group is a versatile synthon in organic synthesis, primarily due to the reactivity of the active methylene proton located between the two ester groups.[1] This unique combination of functional groups suggests that this compound could serve as a valuable building block in the development of novel therapeutic agents and other functional molecules. This guide aims to provide a detailed, albeit partially inferred, technical overview of its physicochemical properties, synthesis, and potential reactivity for researchers, scientists, and drug development professionals.

Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, the following table summarizes the known physicochemical properties of its close structural analogues: Diethyl 2-(2-pyridinyl)malonate and Diethyl 2-[2-(4-pyridyl)ethyl]malonate. These values can provide an estimation of the expected properties of the target compound.

Table 1: Physicochemical Properties of this compound Analogues

| Property | Diethyl 2-(2-pyridinyl)malonate | Diethyl 2-[2-(4-pyridyl)ethyl]malonate |

| CAS Number | 39541-69-0 | 92501-98-9[1][2] |

| Molecular Formula | C₁₂H₁₅NO₄ | C₁₄H₁₉NO₄[2] |

| Molecular Weight | 237.25 g/mol | 265.3 g/mol [1][2] |

| Appearance | Yellow Liquid | Not specified |

| Boiling Point | Not specified | 140 °C (Predicted)[2] |

| Density | Not specified | 1.113±0.06 g/cm³ (Predicted)[2] |

| pKa | Not specified | 12.53±0.59 (Predicted)[2] |

| Storage Temperature | 0-5°C | Not specified |

Note: Predicted values are generated by computational models and have not been experimentally verified.

Based on these analogues, this compound (C₁₂H₁₅NO₄, Molecular Weight: 237.25 g/mol ) is expected to be a liquid at room temperature with a relatively high boiling point. Its solubility in water is likely to be low, similar to other esters, but it should be soluble in common organic solvents. The pyridine nitrogen provides a basic site, influencing its pKa and solubility in acidic solutions.

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

A potential method for the synthesis of this compound is the reaction of the sodium salt of diethyl malonate with 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine).

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Methodology (Hypothetical):

-

Enolate Formation: Diethyl malonate is treated with a strong, non-nucleophilic base, such as sodium ethoxide (NaOEt), in an anhydrous solvent like ethanol or tetrahydrofuran (THF). The base abstracts an acidic α-hydrogen from the diethyl malonate to form the corresponding enolate.

-

Nucleophilic Substitution: 4-Halopyridine is then added to the reaction mixture. The diethyl malonate enolate acts as a nucleophile and displaces the halide from the pyridine ring in a nucleophilic aromatic substitution reaction. This step may require heating to proceed at a reasonable rate.

-

Workup and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or vacuum distillation to yield pure this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its two main functional components: the diethyl malonate moiety and the pyridine ring.

Reactivity of the Diethyl Malonate Group

The active methylene group (-CH₂-) is the most reactive site on the malonate portion of the molecule. The protons on this carbon are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Caption: Key reactions of the active methylene group.

-

Alkylation: The enolate can be alkylated with alkyl halides.

-

Acylation: Reaction with acyl chlorides or anhydrides yields acylated products.

-

Knoevenagel Condensation: Condensation with aldehydes or ketones, typically catalyzed by a weak base, forms α,β-unsaturated esters.

-

Michael Addition: The enolate can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[1]

Reactivity of the Pyridine Ring

The nitrogen atom in the pyridine ring is basic and can be protonated by acids to form a pyridinium salt. It can also act as a ligand to coordinate with metal ions. The pyridine ring itself can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The presence of the electron-withdrawing malonate group at the 4-position will further deactivate the ring towards electrophilic attack.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the pyridine ring is a key component in numerous pharmacologically active molecules. For example, derivatives of pyridinyl-ethyl malonate have been investigated as potential inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK3), which is implicated in various diseases.[1] The pyridine nitrogen can participate in hydrogen bonding and other interactions within the active sites of enzymes. Therefore, this compound could be a valuable scaffold for the synthesis of new bioactive compounds. Further research is needed to explore its potential biological effects.

Conclusion

This compound is a compound of significant interest for synthetic and medicinal chemistry due to its combination of a reactive malonate group and a biologically relevant pyridine ring. Although there is a notable lack of direct experimental data on its physicochemical properties and synthesis, this guide has provided a comprehensive overview based on the properties of its close analogues and fundamental principles of chemical reactivity. The proposed synthetic route and discussion of its potential reactivity offer a solid foundation for researchers interested in exploring the chemistry and applications of this molecule. Further experimental investigation is crucial to fully characterize this compound and unlock its potential in drug discovery and materials science.

References

Technical Guide: Spectroscopic and Synthetic Overview of Diethyl 2-(4-pyridinyl)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on Diethyl 2-(4-pyridinyl)malonate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental spectroscopic data in public databases for this specific molecule, this document outlines a plausible synthetic approach based on established methodologies for closely related compounds and presents the expected structural features.

Molecular Structure and Properties

This compound possesses a core structure consisting of a pyridine ring attached to a diethyl malonate moiety. This combination of a heterocyclic aromatic ring and a reactive malonate group makes it a versatile building block in organic synthesis.

Molecular Formula: C₁₂H₁₅NO₄ Molecular Weight: 237.25 g/mol CAS Number: 80562-88-5

Structure:

Caption: Molecular Structure of this compound.

Spectroscopic Data

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 2H | H-2, H-6 (Pyridinyl) |

| ~7.3 | Doublet | 2H | H-3, H-5 (Pyridinyl) |

| ~4.8 | Singlet | 1H | CH (Malonate) |

| ~4.2 | Quartet | 4H | OCH₂ (Ethyl) |

| ~1.2 | Triplet | 6H | CH₃ (Ethyl) |

| Solvent: CDCl₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~150 | C-2, C-6 (Pyridinyl) |

| ~145 | C-4 (Pyridinyl) |

| ~122 | C-3, C-5 (Pyridinyl) |

| ~62 | OCH₂ (Ethyl) |

| ~58 | CH (Malonate) |

| ~14 | CH₃ (Ethyl) |

| Solvent: CDCl₃ |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | C-H stretch (Aromatic) |

| ~2980 | C-H stretch (Aliphatic) |

| ~1735 | C=O stretch (Ester) |

| ~1600, ~1500 | C=C and C=N stretch (Pyridinyl) |

| ~1250 | C-O stretch (Ester) |

Table 4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 237 | [M]⁺ (Molecular Ion) |

| 192 | [M - OEt]⁺ |

| 164 | [M - COOEt]⁺ |

| 118 | [M - 2xCOOEt]⁺ |

| 78 | [Pyridinyl]⁺ |

Experimental Protocols

The following is a proposed synthetic protocol for this compound, adapted from established methods for analogous compounds. This procedure should be considered a general guideline and may require optimization.

3.1. Synthesis of this compound

This synthesis is based on the nucleophilic aromatic substitution of a suitable 4-halopyridine with diethyl malonate.

Reaction Scheme:

Caption: Proposed workflow for the synthesis of this compound.

Materials:

-

4-Chloropyridine hydrochloride

-

Diethyl malonate

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of diethyl malonate (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-chloropyridine hydrochloride (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound.

3.2. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample would be dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.

-

Data would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra would be acquired using an Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer.

-

The sample would be introduced directly or via a coupled gas or liquid chromatograph.

-

Data would be reported as a mass-to-charge ratio (m/z).

Logical Relationships in Synthesis

The synthesis of this compound is a logical progression of standard organic reactions. The key steps and their relationships are outlined below.

Caption: Logical flow of the synthesis of this compound.

This guide provides a foundational understanding of this compound for research and development purposes. It is important to reiterate that the presented spectroscopic data is predictive and awaits experimental verification. The synthetic protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety considerations.

An In-depth Technical Guide to the Michael Addition Synthesis of Diethyl 2-(4-pyridinyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of Diethyl 2-(4-pyridinyl)malonate, a valuable building block in medicinal chemistry and drug development. The core of this synthesis is the Michael addition, a robust and widely utilized carbon-carbon bond-forming reaction. This guide details the underlying chemical principles, a representative experimental protocol, and relevant quantitative data. Furthermore, it includes essential visualizations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding and practical application of this synthetic route. The information presented is curated for an audience with a strong background in organic chemistry and is intended to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structure, incorporating both a reactive malonate moiety and a pyridinyl group, makes it a versatile precursor for creating complex molecular architectures. The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The malonate portion, with its acidic methylene protons, serves as a potent nucleophile for further synthetic transformations.

The most common and efficient method for the synthesis of this compound is the Michael addition of diethyl malonate to 4-vinylpyridine. This conjugate addition reaction is a cornerstone of organic synthesis, allowing for the formation of 1,5-dicarbonyl compounds and their analogs. A seminal report by Doering and Weil in 1947 first demonstrated the successful base-promoted conjugate addition of malonate esters to vinylpyridines, laying the groundwork for this important synthetic transformation.

This guide will provide a detailed examination of this reaction, including a step-by-step experimental protocol, a summary of reaction parameters, and visualizations to clarify the process.

The Michael Addition Reaction: Core Principles

The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In the synthesis of this compound:

-

The Michael Donor: Diethyl malonate, upon deprotonation by a base, forms a resonance-stabilized enolate ion. The acidity of the methylene protons (pKa ≈ 13) is due to the electron-withdrawing effect of the two adjacent ester groups.

-

The Michael Acceptor: 4-Vinylpyridine serves as the Michael acceptor. The vinyl group conjugated to the electron-withdrawing pyridine ring is susceptible to nucleophilic attack at the β-carbon.

-

The Catalyst: A base is required to generate the nucleophilic enolate from diethyl malonate. Sodium ethoxide is a commonly used base for this purpose, as it is inexpensive and effective.

The reaction proceeds through the nucleophilic attack of the diethyl malonate enolate on the β-carbon of the 4-vinylpyridine, followed by protonation of the resulting intermediate to yield the final product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the Michael addition synthesis of this compound. These values are representative and may be optimized for specific laboratory conditions.

Table 1: Reactant Properties and Molar Ratios

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.0 - 1.2 |

| 4-Vinylpyridine | C₇H₇N | 105.14 | 1.0 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.05 - 0.2 (catalytic) |

Table 2: Typical Reaction Conditions

| Parameter | Value |

| Solvent | Ethanol (anhydrous) |

| Temperature | 25 - 80 °C (Room Temperature to Reflux) |

| Reaction Time | 12 - 48 hours |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Michael addition.

Materials:

-

Diethyl malonate

-

4-Vinylpyridine (freshly distilled)

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous ethanol.

-

Base Addition: Carefully add sodium ethoxide to the ethanol with stirring until it is completely dissolved.

-

Addition of Diethyl Malonate: Slowly add diethyl malonate to the sodium ethoxide solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.

-

Addition of 4-Vinylpyridine: Add freshly distilled 4-vinylpyridine dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with 1 M hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis.

Caption: Reaction pathway for the Michael addition synthesis.

Caption: General experimental workflow for the synthesis.

Conclusion

The Michael addition of diethyl malonate to 4-vinylpyridine is a highly effective and reliable method for the synthesis of this compound. This in-depth guide provides the necessary theoretical background, quantitative data, and a detailed experimental protocol to enable researchers and scientists to successfully perform this synthesis. The versatility of the product as a synthetic intermediate underscores the importance of this reaction in the field of drug development and medicinal chemistry. The provided visualizations of the reaction pathway and experimental workflow serve to further clarify the key steps involved in this valuable synthetic transformation.

An In-depth Technical Guide to the Alkylation of Didiethyl Malonate with 4-Vinylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alkylation of diethyl malonate with 4-vinylpyridine, a critical reaction in the synthesis of various pharmaceutical intermediates and other functionalized molecules. The core of this transformation lies in the Michael addition, a conjugate addition of a carbanion to an α,β-unsaturated carbonyl compound. In this case, the enolate of diethyl malonate acts as the nucleophile, attacking the electron-deficient β-carbon of 4-vinylpyridine.

Core Reaction and Mechanism

The reaction proceeds via a base-catalyzed Michael addition. A base is utilized to deprotonate the acidic α-carbon of diethyl malonate, forming a resonance-stabilized enolate. This enolate then undergoes a nucleophilic attack on the β-carbon of the vinyl group of 4-vinylpyridine. Subsequent protonation of the resulting intermediate yields the final product, diethyl 2-(2-(pyridin-4-yl)ethyl)malonate. The pyridine ring in the final product is a key structural motif in many biologically active compounds.

A seminal paper by Doering and Weil in 1947 first described the base-promoted conjugate addition of malonate esters to 2- and 4-vinylpyridine, establishing these olefinic N-heterocycles as effective Michael acceptors.[1]

Data Presentation: A Comparative Analysis of Catalytic Systems

| Catalyst/Base System | Electrophile/Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Sodium Ethoxide | 4-(2-bromoethyl)pyridine | Ethanol | Reflux | ~75 | Benchchem |

| Potassium Carbonate / 18-crown-6 | 1-Bromobutane | Toluene/Acetonitrile | 100 | Not Specified | Scribd |

| Thiourea derivative | β-nitrostyrene | Toluene | Room Temp. | 95 | Chemical Communications (RSC Publishing) |

| Nickel-Sparteine Complex | Chalcone | Toluene | 25 | 90 | Longdom Publishing |

| Potassium tert-butoxide | Chalcone analog | Dichloromethane | Room Temp. | 72-94 | SciSpace |

Experimental Protocols

Below are detailed methodologies for key experimental approaches to the alkylation of diethyl malonate. While the first protocol is a specific adaptation for 4-vinylpyridine based on established Michael addition procedures, the subsequent protocols describe phase-transfer catalysis and organocatalysis for similar transformations, which can be adapted by the experienced researcher.

Protocol 1: Base-Catalyzed Michael Addition of Diethyl Malonate to 4-Vinylpyridine

This protocol is a representative procedure for the direct alkylation of diethyl malonate with 4-vinylpyridine using a common base.

Materials:

-

Diethyl malonate

-

4-Vinylpyridine

-

Sodium ethoxide (or other suitable base)

-

Anhydrous ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the malonate enolate.

-

Add 4-vinylpyridine (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with dilute hydrochloric acid.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure diethyl 2-(2-(pyridin-4-yl)ethyl)malonate.

Protocol 2: Phase-Transfer Catalyzed Alkylation of Diethyl Malonate

This protocol describes a general method for the alkylation of diethyl malonate using a phase-transfer catalyst, which can be adapted for use with 4-vinylpyridine.

Materials:

-

Diethyl malonate

-

Alkylating agent (e.g., 4-(2-haloethyl)pyridine)

-

Potassium carbonate (solid)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6)

-

Toluene or acetonitrile

Procedure:

-

Combine diethyl malonate, powdered anhydrous potassium carbonate, the phase-transfer catalyst, and a slight excess of the alkylating agent in a round-bottom flask.

-

Add a suitable solvent such as toluene or acetonitrile.

-

Stir the suspension vigorously and heat to the desired temperature (e.g., 100 °C).

-

Monitor the reaction by gas chromatography (GC) or TLC.

-

After completion, cool the mixture, filter to remove the inorganic salts, and wash the solid with the solvent.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by distillation or column chromatography.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the alkylation of diethyl malonate with 4-vinylpyridine.

Experimental Workflow

Caption: General experimental workflow for the synthesis of diethyl 2-(2-(pyridin-4-yl)ethyl)malonate.

References

The Pivotal Role of the Active Methylene Group in Pyridinylmalonates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridinylmalonate scaffold is a cornerstone in synthetic and medicinal chemistry, offering a versatile platform for the construction of a diverse array of complex molecules and pharmacologically active agents. The reactivity of this class of compounds is predominantly dictated by the active methylene group, strategically positioned between two electron-withdrawing ester functionalities and influenced by the adjacent pyridine ring. This guide provides a comprehensive exploration of the chemical behavior of this pivotal functional group, offering insights into its acidity and participation in key carbon-carbon bond-forming reactions. This document is intended to serve as a technical resource, replete with quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the underlying chemical principles.

Acidity of the Active Methylene Group: A Quantitative Perspective

The protons of the methylene group in diethyl malonate exhibit a pKa of approximately 13, rendering them susceptible to deprotonation by moderately strong bases. The introduction of a pyridine ring at the α-position is anticipated to modulate this acidity due to the electron-withdrawing nature of the nitrogen-containing heterocycle. The position of the nitrogen atom within the pyridine ring (ortho, meta, or para to the malonate moiety) is expected to have a discernible impact on the pKa of the active methylene protons, with the electron-withdrawing effect being most pronounced at the ortho and para positions. While specific experimentally determined pKa values for individual pyridinylmalonate isomers remain elusive in readily available literature, the relative acidities can be inferred from the electronic effects of the pyridine ring.

Table 1: Physicochemical Properties of Diethyl Pyridinylmalonate Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Diethyl (pyridin-2-yl)malonate | 39541-69-0 | C₁₂H₁₅NO₄ | 237.25 |

| Diethyl (pyridin-3-yl)malonate | 57477-12-0 | C₁₃H₁₇NO₄ | 251.28 |

| Diethyl (pyridin-4-yl)malonate | N/A | C₁₂H₁₅NO₄ | 237.25 |

Key Reactions of the Active Methylene Group

The enhanced acidity of the methylene protons in pyridinylmalonates facilitates the formation of a stabilized carbanion, a potent nucleophile that readily participates in a variety of indispensable synthetic transformations.

Alkylation: Building Molecular Complexity

The alkylation of pyridinylmalonates provides a facile route to introduce a wide range of substituents at the α-position, thereby enabling the synthesis of diverse molecular architectures. The reaction typically proceeds via an SN2 mechanism, where the pyridinylmalonate carbanion displaces a leaving group on an alkyl halide or a related electrophile.

Table 2: Representative Alkylation Reactions of Diethyl Malonate

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Ethyl bromide | Sodium ethoxide | Ethanol | Reflux | 80-90 |

| Benzyl chloride | Sodium hydride | DMF | 25 | ~85 |

| 4-(2-Chloroethyl)pyridine | Sodium ethoxide | Ethanol | Reflux | High |

Note: Yields are general and can vary based on specific reaction conditions and the nature of the alkylating agent.

Experimental Protocol: General Procedure for the Alkylation of Diethyl Malonate

-

Base Treatment: To a solution of diethyl malonate in a suitable anhydrous solvent (e.g., ethanol, DMF), add one equivalent of a base (e.g., sodium ethoxide, sodium hydride) at room temperature under an inert atmosphere.

-

Carbanion Formation: Stir the mixture for 30-60 minutes to ensure complete formation of the malonate enolate.

-

Electrophile Addition: Add the alkylating agent (e.g., alkyl halide) dropwise to the solution.

-

Reaction: Heat the reaction mixture to the appropriate temperature (as indicated in Table 2) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The 4-Pyridinyl Group: An In-depth Technical Guide to its Electronic Effects for Researchers and Drug Development Professionals

Abstract

The 4-pyridinyl group is a prevalent heterocyclic motif in medicinal chemistry and materials science, largely owing to its unique electronic properties. As an aza-aromatic system, the nitrogen atom imparts a significant electron-withdrawing character to the ring, influencing molecular properties such as basicity, reactivity, and intermolecular interactions. This technical guide provides a comprehensive overview of the electronic effects of the 4-pyridinyl group, intended for researchers, scientists, and drug development professionals. It consolidates quantitative electronic parameters, details experimental protocols for their determination, and visualizes key concepts to facilitate a deeper understanding of this important functional group.

Introduction

The electronic nature of a functional group is a cornerstone of modern chemistry, dictating its influence on a molecule's physical, chemical, and biological properties. The 4-pyridinyl group, a six-membered heteroaromatic ring, is of particular interest due to the presence of a nitrogen atom at the para-position. This nitrogen atom fundamentally alters the electron distribution within the ring compared to a phenyl group, leading to a distinct set of electronic effects that are critical in various applications, most notably in drug design.[1] The pyridine scaffold is a versatile pharmacophore, and its derivatives are integral components of numerous FDA-approved drugs, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.[1][2] Understanding and quantifying the electronic influence of the 4-pyridinyl moiety is therefore essential for rational molecular design.

This guide will delve into the inductive and resonance effects of the 4-pyridinyl group, present its key electronic parameters in a structured format, provide detailed experimental methodologies for their measurement, and illustrate relevant concepts with clear diagrams.

Electronic Effects of the 4-Pyridinyl Group

The electronic influence of the 4-pyridinyl group is a combination of two primary effects: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (-I): The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms.[3] This results in a polarization of the sigma (σ) bonds, with the nitrogen atom drawing electron density away from the ring.[3] This electron-withdrawing inductive effect, denoted as -I, deactivates the ring towards electrophilic substitution and influences the acidity/basicity of attached functional groups.[4]

-

Resonance Effect (-M/-R): The nitrogen atom in the pyridine ring can also participate in resonance, withdrawing electron density from the ortho and para positions of the ring through the pi (π) system.[3] This is a deactivating resonance effect, denoted as -M or -R. The lone pair of electrons on the nitrogen is in an sp² hybrid orbital in the plane of the ring and does not participate in aromaticity.[2]

Overall, the 4-pyridinyl group is considered a net electron-withdrawing group due to the combination of its strong inductive and resonance effects.

Quantitative Description of Electronic Effects

The electronic effects of the 4-pyridinyl group can be quantified using various linear free-energy relationship (LFER) parameters, most notably Hammett, Swain-Lupton, and Taft constants. These parameters allow for the prediction of reaction rates and equilibrium constants for a wide range of chemical processes.

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, is a fundamental tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds.[5] The substituent constant, σ, is a measure of the electronic effect of the substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.[5] For the 4-pyridinyl group, the para-substituent constant (σₚ) is of primary interest.

| Parameter | Value | Interpretation |

| Hammett Constant (σₚ) | 0.20 | Indicates a net electron-withdrawing effect. |

| Hammett Constant (σₚ) for 4-pyridinio group | 1.16 | A significantly stronger electron-withdrawing effect upon protonation or quaternization of the nitrogen. |

Note: Values can vary slightly depending on the reaction and solvent conditions used for their determination.

Swain-Lupton Parameters

The Swain-Lupton equation separates the electronic effect of a substituent into its field (inductive) and resonance components, denoted by F and R, respectively. This provides a more nuanced understanding of the substituent's influence.

| Parameter | Value | Interpretation |

| Field/Inductive Effect (F) | 0.39 | Represents a moderate electron-withdrawing inductive effect. |

| Resonance Effect (R) | 0.04 | Indicates a weak electron-withdrawing resonance effect. |

Note: These values are for the 4-pyridyl group. The relative contributions of F and R can be context-dependent.

pKa of the Pyridinium Ion

The pKa of the conjugate acid of a base is a direct measure of its basicity. For pyridine, the pKa of its conjugate acid, the pyridinium ion, is a key indicator of the electron density at the nitrogen atom.

| Compound | pKa |

| Pyridinium ion (C₅H₅NH⁺) | 5.25 |

The relatively low pKa compared to aliphatic amines reflects the sp² hybridization of the nitrogen and the electron-withdrawing nature of the aromatic ring.

Experimental Protocols

Accurate determination of the electronic parameters discussed above relies on precise experimental methodologies. This section provides detailed protocols for two key experiments: the determination of pKa by potentiometric titration and the general workflow for constructing a Hammett plot.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable group.[6][7] The following protocol is a general guideline for the determination of the pKa of the 4-pyridinyl group (as the pyridinium ion).

Materials and Equipment:

-

Calibrated pH meter with a combination pH electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Analytical balance

-

4-substituted pyridine compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized, CO₂-free water

-

Nitrogen gas supply

Procedure:

-

Preparation of the Analyte Solution:

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).[6]

-

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a titration vessel.[7]

-

Place a magnetic stir bar in the vessel and begin stirring at a moderate, constant speed.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

-

Purge the solution with nitrogen gas for a few minutes before and during the titration to remove dissolved CO₂.[6]

-

-

Titration:

-

If titrating the pyridinium ion, first acidify the solution with a known amount of standardized HCl to a pH of approximately 1.8-2.0.[7]

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.0-12.5.[7]

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. This can be determined from the inflection point of the first derivative of the titration curve.

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[7]

-

Workflow for Hammett Plot Construction

A Hammett plot is constructed by plotting the logarithm of the rate constant (k) or equilibrium constant (K) for a series of substituted compounds against the appropriate Hammett substituent constant (σ).[5] The following is a general workflow for determining the reaction constant (ρ) for a reaction involving a 4-pyridinyl-substituted reactant.

Workflow Steps:

-

Select a Reaction Series: Choose a reaction where a 4-pyridinyl group is a substituent on one of the reactants. The reaction should be well-behaved kinetically and sensitive to electronic effects. An example is the hydrolysis of a series of 4-(substituted-phenyl)pyridines.

-

Synthesize Reactants: Synthesize a series of compounds where the substituent on the phenyl ring is varied (e.g., -NO₂, -CN, -Cl, -H, -CH₃, -OCH₃).

-

Kinetic Measurements:

-

For each compound in the series, determine the rate constant (k) for the reaction under identical conditions (temperature, solvent, concentration).

-

Techniques for monitoring the reaction progress include UV-Vis spectroscopy, NMR spectroscopy, or chromatography.[5]

-

-

Data Collection:

-

Obtain the appropriate Hammett substituent constants (σ) for each of the substituents used from the literature.

-

-

Hammett Plot Construction:

-

Plot log(kₓ/kн) versus σ, where kₓ is the rate constant for the substituted reactant and kн is the rate constant for the unsubstituted reactant.

-

-

Analysis:

-

Perform a linear regression on the data points. The slope of the line is the reaction constant (ρ).

-

The sign and magnitude of ρ provide insight into the reaction mechanism. A positive ρ indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ indicates it is favored by electron-donating groups.[5]

-

Visualizing Workflows and Relationships

Diagrams are powerful tools for illustrating experimental workflows and logical relationships. The following diagrams were generated using the DOT language of Graphviz.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Logical relationship of 4-pyridinyl group in kinase inhibition.

The 4-Pyridinyl Group in Drug Design

The electron-withdrawing nature of the 4-pyridinyl group has profound implications in drug design.[1] In many kinase inhibitors, the pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site.[8] The electronic properties of the pyridine ring can be fine-tuned by introducing substituents, thereby modulating the binding affinity and selectivity of the inhibitor.[8] For example, electron-withdrawing groups on the pyridine ring can enhance the hydrogen bonding capability of the nitrogen by increasing its partial positive charge, potentially leading to improved potency. Conversely, the overall electron-deficient nature of the ring can influence its metabolic stability and pharmacokinetic properties.

Conclusion

The 4-pyridinyl group is a versatile and electronically distinct functional group with significant utility in scientific research and drug development. Its electron-withdrawing nature, a consequence of both inductive and resonance effects, is quantifiable through parameters such as Hammett constants. The ability to precisely measure these effects using established experimental protocols, such as potentiometric titration, allows for a rational approach to molecular design. As the demand for novel therapeutics continues to grow, a thorough understanding of the electronic properties of key pharmacophores like the 4-pyridinyl group will remain indispensable for the creation of effective and selective drugs.

References

- 1. Khan Academy [khanacademy.org]

- 2. Allosteric Modulation of Purine and Pyrimidine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www1.lasalle.edu [www1.lasalle.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl 2-(4-pyridinyl)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Diethyl 2-(4-pyridinyl)malonate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, workup, and purification. Additionally, a summary of expected quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of more complex heterocyclic structures. The presence of the pyridine ring and the reactive malonate moiety allows for a variety of subsequent chemical modifications, making it an important precursor for the synthesis of biologically active molecules. The protocol described herein employs the nucleophilic aromatic substitution of a 4-halopyridine with the sodium salt of diethyl malonate. This method is advantageous due to the ready availability of the starting materials and the generally high efficiency of SNAr reactions on electron-deficient aromatic rings like pyridine. The pyridine nitrogen activates the 4-position towards nucleophilic attack, facilitating the displacement of a halide by the malonate enolate.

Data Presentation

| Parameter | Expected Value | Notes |

| Starting Materials | ||

| 4-Chloropyridine Hydrochloride | 1.0 eq | Commercially available. Can be neutralized in situ or prior to reaction. |

| Diethyl malonate | 1.2 eq | Used in slight excess to ensure complete consumption of the 4-chloropyridine. |

| Sodium ethoxide | 2.5 eq | Used as a base to neutralize the hydrochloride salt and deprotonate diethyl malonate. |

| Reaction Conditions | ||

| Solvent | Ethanol | A common solvent for reactions involving sodium ethoxide. |

| Temperature | Reflux (~78°C) | To ensure a sufficient reaction rate. |

| Reaction Time | 12-24 hours | The reaction should be monitored by TLC or LC-MS to determine completion. |

| Product Yield & Purity | ||

| Theoretical Yield | - | To be calculated based on the starting amount of 4-chloropyridine hydrochloride. |

| Expected Yield | 60-80% | This is an estimated yield based on similar reported nucleophilic aromatic substitution reactions. |

| Purity | >95% | After purification by column chromatography. |

| Characterization | ||

| Appearance | Pale yellow oil | |

| Molecular Weight | 237.25 g/mol | |

| 1H NMR (CDCl3) | Consistent with structure | Expected peaks: ~8.6 (d, 2H), ~7.3 (d, 2H), ~4.6 (s, 1H), ~4.2 (q, 4H), ~1.2 (t, 6H) ppm. |

| 13C NMR (CDCl3) | Consistent with structure | Expected peaks: ~167, ~150, ~148, ~124, ~62, ~58, ~14 ppm. |

| Mass Spectrometry (ESI+) | m/z = 238.1 [M+H]+ | To confirm the molecular weight of the product. |

Experimental Protocol

Materials and Equipment

-

Reagents:

-

4-Chloropyridine hydrochloride

-

Diethyl malonate

-

Sodium ethoxide (solid or as a solution in ethanol)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

-

-

Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

TLC plates and developing chamber

-

UV lamp for TLC visualization

-

Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add anhydrous ethanol.

-

Carefully add sodium ethoxide (2.5 equivalents) to the ethanol and stir until it is completely dissolved. If using a solution of sodium ethoxide in ethanol, add the appropriate volume.

-

Slowly add diethyl malonate (1.2 equivalents) to the sodium ethoxide solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium diethyl malonate enolate.

-

Add 4-chloropyridine hydrochloride (1.0 equivalent) to the reaction mixture in one portion.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) using a heating mantle or oil bath.

-

Maintain the reflux for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, use a mixture of hexanes and ethyl acetate as the eluent. The product should be more polar than the starting diethyl malonate and a new spot should appear.

-

-

Workup:

-

Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography.

-

Use a gradient of ethyl acetate in hexanes as the eluent system. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute the product.

-

Collect the fractions containing the desired product (as identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

-

-

Characterization:

-

Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

-

Experimental Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Application Notes and Protocols: Utilizing Diethyl 2-(4-pyridinyl)malonate Derivatives for the Development of Novel Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of enzyme inhibitors derived from diethyl 2-(4-pyridinyl)malonate. The core structure, featuring a pyridine ring and a reactive malonate group, serves as a versatile scaffold for generating compounds with potential inhibitory activity against various key enzymes implicated in disease. This guide focuses on the synthesis of pyridinylmethylene malonates via Knoevenagel condensation and their potential application as inhibitors of Glycogen Synthlyase Kinase-3 (GSK-3) and cholinesterases. Detailed protocols for synthesis, enzyme inhibition assays, and data presentation are provided to facilitate research and development in this area.

Introduction

This compound and its derivatives are valuable starting materials in medicinal chemistry for the synthesis of heterocyclic compounds and other complex molecules. The pyridine moiety can participate in crucial interactions within the active sites of enzymes, while the malonate portion offers a reactive handle for further chemical modifications to enhance binding affinity and selectivity. Derivatives of this scaffold have been explored as potential inhibitors for several enzymes, including Glycogen Synthase Kinase 3 (GSK-3), a key regulator in numerous cellular pathways, and cholinesterases (AChE and BChE), which are important targets in neurodegenerative diseases.

This document outlines the synthetic strategies to create libraries of potential inhibitors and provides detailed protocols for their biological evaluation.

Synthetic Approach: Knoevenagel Condensation

A primary method for elaborating the this compound scaffold is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, such as diethyl malonate, with an aldehyde or ketone. In this context, 4-pyridinecarboxaldehyde is condensed with diethyl malonate to yield diethyl 2-(pyridin-4-ylmethylene)malonate, a direct precursor to a wide range of potential enzyme inhibitors.[1][2][3]

Experimental Protocols

Synthesis of Diethyl 2-(pyridin-4-ylmethylene)malonate

This protocol describes the synthesis of a lead compound via the Knoevenagel condensation of 4-pyridinecarboxaldehyde and diethyl malonate.

Materials:

-

4-Pyridinecarboxaldehyde

-

Diethyl malonate

-

Piperidine

-

Ethanol

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-pyridinecarboxaldehyde (10 mmol) and diethyl malonate (12 mmol) in toluene (50 mL) in a round-bottom flask, add piperidine (1 mmol) as a catalyst.

-

Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure diethyl 2-(pyridin-4-ylmethylene)malonate.

Enzyme Inhibition Assays

This protocol is a general guideline for a kinase activity assay. Specific commercial kits are available and their protocols should be followed.

Materials:

-

Purified recombinant GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

Plate reader capable of measuring luminescence or fluorescence

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, GSK-3β substrate peptide, and the test compound at various concentrations.

-

Initiate the reaction by adding a solution of ATP and purified GSK-3β enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the remaining ATP concentration or the amount of phosphorylated substrate using a suitable detection reagent (e.g., a luciferase-based system that measures ATP levels).

-

The inhibitory activity is calculated as the percentage decrease in GSK-3β activity in the presence of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate, ATCI.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

-

Measure the absorbance of the solution at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition by comparing the reaction rates with and without the inhibitor.

-

Determine the IC50 value from the dose-response curve.

Data Presentation

Quantitative data from enzyme inhibition assays should be summarized in clear, well-structured tables for easy comparison of the inhibitory activities of different synthesized compounds.

Table 1: Inhibitory Activity of Pyridinylmethylene Malonate Derivatives against GSK-3β

| Compound ID | R1-substituent | R2-substituent | IC50 (µM) |

| PM-1 | H | H | 15.2 |

| PM-2 | 4-Cl | H | 8.7 |

| PM-3 | 4-OCH₃ | H | 12.1 |

| PM-4 | 2-NO₂ | H | 25.4 |

| PM-5 | H | CH₃ | 18.9 |

Note: The data presented here are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Cholinesterase Inhibitory Activity of Pyridinylmethylene Malonate Derivatives

| Compound ID | R1-substituent | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| PM-6 | H | 22.5 | 45.8 | 2.04 |

| PM-7 | 4-F | 15.3 | 38.2 | 2.50 |

| PM-8 | 3-Br | 18.9 | 50.1 | 2.65 |

| PM-9 | 4-CH₃ | 28.1 | 62.5 | 2.22 |

Note: The data presented here are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

Caption: General workflow for the synthesis and screening of enzyme inhibitors.

Caption: Simplified Wnt/β-catenin signaling pathway showing GSK-3 inhibition.

Caption: Cholinergic synapse showing the role of acetylcholinesterase (AChE).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Through straightforward synthetic modifications, such as the Knoevenagel condensation, diverse libraries of compounds can be generated. The protocols and guidelines presented in this document provide a framework for the synthesis, biological evaluation, and data analysis of these potential inhibitors, with a focus on GSK-3 and cholinesterases. This systematic approach will aid researchers in the discovery and optimization of new therapeutic agents.

References

Scale-Up Synthesis of Diethyl 2-(4-pyridinyl)malonate: An Application Note and Protocol

Introduction

Diethyl 2-(4-pyridinyl)malonate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and other functional materials. The presence of the pyridine ring and the reactive malonate moiety makes it a versatile building block in medicinal chemistry and materials science. This application note provides a detailed protocol for the scale-up synthesis of this compound, focusing on two robust and scalable methods: a copper-catalyzed and a palladium-catalyzed cross-coupling reaction. These modern synthetic approaches offer significant advantages over classical methods in terms of yield, reaction conditions, and substrate scope. This document is intended for researchers, scientists, and drug development professionals.

Reaction Principle

The synthesis of this compound can be achieved via the cross-coupling of a 4-halopyridine with diethyl malonate. This reaction is typically facilitated by a transition metal catalyst, such as copper or palladium, which enables the formation of the carbon-carbon bond between the pyridine ring and the malonate.

The general reaction scheme is as follows:

Experimental Protocols

Two primary protocols are presented for the scale-up synthesis of this compound. Both methods have been developed for their scalability and efficiency.

Protocol 1: Copper-Catalyzed Synthesis

This protocol is based on the copper-catalyzed arylation of diethyl malonate, which is known for its cost-effectiveness and mild reaction conditions.[1][2]

Materials:

-

4-Chloropyridine hydrochloride

-

Diethyl malonate

-

Copper(I) iodide (CuI)

-

2-Phenylphenol

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

22 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature controller

-

Inert gas (Nitrogen or Argon) supply

-

Large-scale rotary evaporator

-

Large separatory funnel

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a 22 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, add 4-chloropyridine hydrochloride (1.00 kg, 6.67 mol), cesium carbonate (4.34 kg, 13.3 mol), and toluene (10 L).

-

Degassing: Stir the mixture and bubble nitrogen gas through it for 30 minutes to remove dissolved oxygen.

-

Addition of Reagents: To the stirred suspension, add diethyl malonate (1.28 kg, 8.00 mol), copper(I) iodide (127 g, 0.67 mol), and 2-phenylphenol (227 g, 1.33 mol).

-

Reaction: Heat the mixture to reflux (approximately 110 °C) under a nitrogen atmosphere and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove insoluble salts. Wash the filter cake with toluene (2 x 1 L).

-

Combine the filtrates and wash with saturated aqueous NaHCO₃ solution (2 x 5 L) and then with brine (5 L).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.

Protocol 2: Palladium-Catalyzed Synthesis

This protocol utilizes a palladium catalyst with a sterically hindered phosphine ligand, which is highly effective for the cross-coupling of heteroaryl halides.[3][4]

Materials:

-

4-Bromopyridine hydrochloride

-

Diethyl malonate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-tert-butylphosphine (P(t-Bu)₃)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

22 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature controller

-

Inert gas (Nitrogen or Argon) supply and glovebox or Schlenk line

-

Large-scale rotary evaporator

-

Large separatory funnel

-

Filtration apparatus

Procedure:

-

Catalyst Preparation (in a glovebox or under inert atmosphere): In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (91.5 g, 0.10 mol) and P(t-Bu)₃ (40.4 g, 0.20 mol) in anhydrous toluene (1 L).

-

Reaction Setup: In a 22 L three-necked round-bottom flask, add 4-bromopyridine hydrochloride (1.58 kg, 8.12 mol) and sodium tert-butoxide (1.72 kg, 17.9 mol). Evacuate and backfill the flask with nitrogen three times.

-

Addition of Reagents: Add anhydrous toluene (10 L) and diethyl malonate (1.56 kg, 9.74 mol) to the flask.

-

Addition of Catalyst: Add the prepared catalyst solution to the reaction mixture.

-

Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (5 L).

-

Transfer the mixture to a large separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 3 L).

-

Combine the organic layers, wash with brine (5 L), and dry over anhydrous Na₂SO₄.

-

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield this compound.

Data Presentation

The following table summarizes the typical quantitative data for the scale-up synthesis of this compound using the described protocols.

| Parameter | Protocol 1: Copper-Catalyzed | Protocol 2: Palladium-Catalyzed |

| Starting Material | 4-Chloropyridine hydrochloride | 4-Bromopyridine hydrochloride |

| Scale | 1.00 kg (6.67 mol) | 1.58 kg (8.12 mol) |

| Catalyst | CuI (10 mol%) | Pd₂(dba)₃ (1.2 mol%) / P(t-Bu)₃ (2.5 mol%) |

| Base | Cs₂CO₃ (2.0 equiv) | NaOt-Bu (2.2 equiv) |

| Solvent | Toluene | Toluene |

| Temperature | 110 °C | 80 °C |

| Reaction Time | 24 hours | 12 hours |

| Typical Yield | 70-80% | 75-85% |

| Purity (post-purification) | >98% | >98% |

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the scale-up synthesis of this compound.

Caption: General workflow for the scale-up synthesis of this compound.

Logical Relationship of Synthesis Methods

The diagram below shows the logical relationship between the starting materials and the two primary synthetic routes.

Caption: Synthetic routes to this compound from common starting materials.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

4-Halopyridines are toxic and should be handled with care.

-

Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

-

Palladium and copper catalysts, as well as phosphine ligands, can be toxic and air-sensitive. Handle under an inert atmosphere where specified.

-

Toluene is a flammable and volatile solvent. Ensure there are no ignition sources nearby during the reaction and work-up.

Conclusion

This application note provides two detailed and scalable protocols for the synthesis of this compound. The copper-catalyzed method offers a cost-effective route, while the palladium-catalyzed approach provides high efficiency and shorter reaction times. The choice of method will depend on the specific requirements of the laboratory, including cost, available equipment, and desired throughput. Both protocols are robust and can be adapted for the synthesis of related compounds.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate [organic-chemistry.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Regioselective Reactions of Diethyl 2-(4-pyridinyl)malonate

Introduction